molecular formula C18H19F2N5O2 B2836254 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2379976-51-7

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2836254
CAS No.: 2379976-51-7
M. Wt: 375.38
InChI Key: JBPMRAUSUQVQRB-UHFFFAOYSA-N
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Description

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Mechanism of Action

Target of Action

Similar compounds with a 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid moiety have been found to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase (sdh) .

Mode of Action

The compound likely interacts with its target, SDH, leading to inhibition of the enzyme. This inhibition disrupts the normal function of the enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain. The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is a group of proteins in the inner mitochondrial membrane that facilitates a series of redox reactions, the end result of which is the production of ATP .

Result of Action

The result of the compound’s action would be the disruption of energy production in cells due to the inhibition of SDH. This could lead to cell death, which is why similar compounds are often used as fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new medications.

Industry

In the agricultural industry, this compound is investigated for its potential as a pesticide or fungicide. Its unique chemical properties make it effective against various pests and pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of three different ring systems (pyrazole, piperidine, and pyridine) and the presence of a difluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2/c1-24-10-14(16(23-24)17(19)20)18(26)25-6-3-12(4-7-25)11-27-15-8-13(9-21)2-5-22-15/h2,5,8,10,12,17H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMRAUSUQVQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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